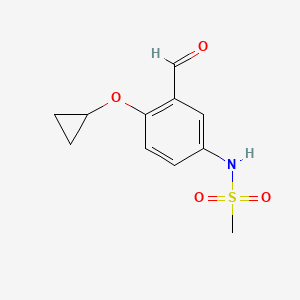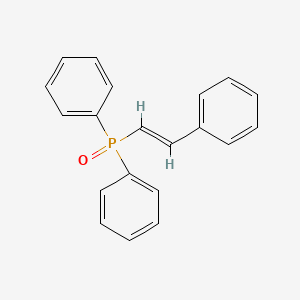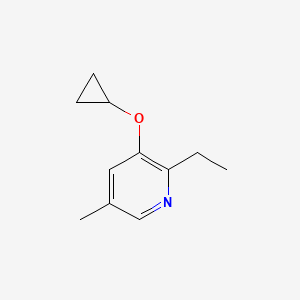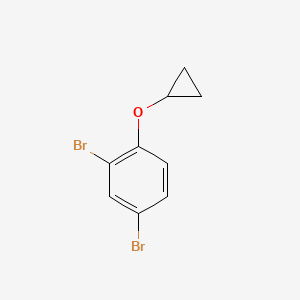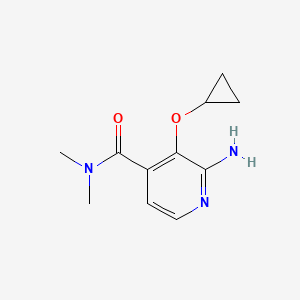
2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive N-methylation of nitro compounds, which is a straightforward and cost-effective approach . This method avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive N-methylation techniques. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-cyclopropoxy-N,N-dimethylisonicotinamide include:
- 2-Amino-N,N-dimethylacetamide hydrochloride
- 2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopropoxy group, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
MXHAAVNDYLOCBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


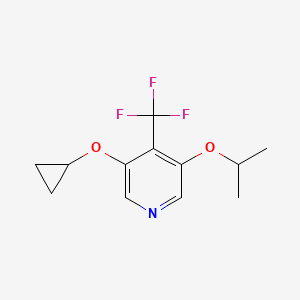
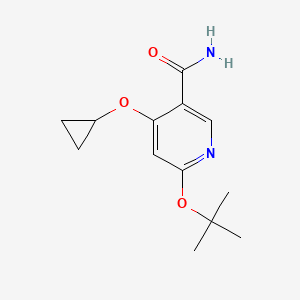
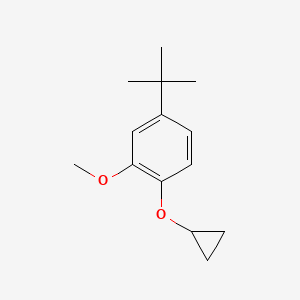
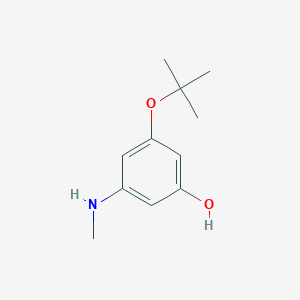
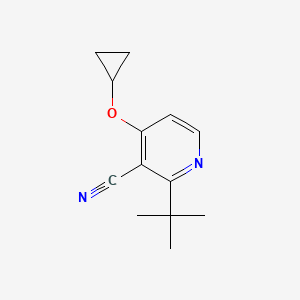
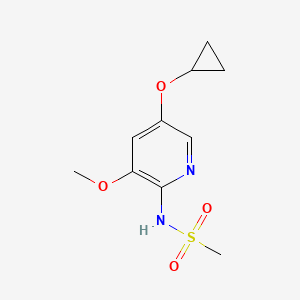
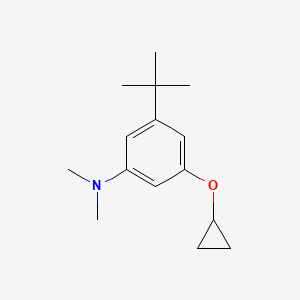
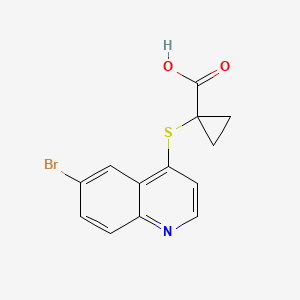
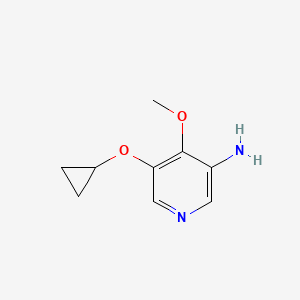
![2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B14823326.png)
